

# Application Note: Mass Spectrum Analysis of 2,3,6-Trimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,3,6-Trimethyloctane** is a branched-chain alkane with the molecular formula C<sub>11</sub>H<sub>24</sub>. As a component of various hydrocarbon mixtures, its unambiguous identification is crucial in fields such as petroleum analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the definitive technique for the structural elucidation of such volatile organic compounds. This application note provides a detailed protocol for the mass spectrum analysis of **2,3,6-trimethyloctane**, an interpretation of its fragmentation pattern, and a summary of its characteristic mass spectral data.

## **Experimental Protocol**

This protocol outlines a standard method for the analysis of **2,3,6-trimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

#### 2.1. Sample Preparation

Standard Solution: Prepare a 100 µg/mL stock solution of 2,3,6-trimethyloctane in n-hexane.



- Working Standard: Dilute the stock solution with n-hexane to a final concentration of 1  $\mu g/mL$ .
- Sample Matrix: For complex mixtures, utilize a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) with a non-polar sorbent, to isolate the hydrocarbon fraction. The final extract should be dissolved in a volatile, non-polar solvent like n-hexane.

#### 2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Injector: Split/splitless inlet.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 μL.
- Injection Mode: Splitless for 1 minute.
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230°C.



- Electron Energy: 70 eV.
- Mass Range: m/z 35-400.
- Solvent Delay: 3 minutes.
- 2.3. Data Acquisition and Analysis
- Acquire the data in full scan mode.
- Process the data using the instrument's software (e.g., Agilent MassHunter).
- Identify the peak corresponding to **2,3,6-trimethyloctane** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation. The NIST MS number for **2,3,6-trimethyloctane** is 61437.[1][2]

# Data Presentation: Mass Spectrum of 2,3,6-Trimethyloctane

The mass spectrum of **2,3,6-trimethyloctane** is characterized by the absence or very low abundance of the molecular ion peak (M<sup>+</sup> at m/z 156), which is typical for highly branched alkanes.[1][2] The fragmentation pattern is dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations. The base peak is observed at m/z 57.

Table 1: Characteristic Fragment Ions in the Mass Spectrum of 2,3,6-Trimethyloctane



Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity (%)
41	С <sub>3</sub> H <sub>5</sub> +	45
43	C <sub>3</sub> H <sub>7</sub> +	85
55	C4H7 <sup>+</sup>	40
56	C <sub>4</sub> H <sub>8</sub> +	35
57	C <sub>4</sub> H <sub>9</sub> +	100
70	C5H10 <sup>+</sup>	30
71	C5H11 <sup>+</sup>	90
85	C <sub>6</sub> H <sub>13</sub> +	50
99	C7H15 <sup>+</sup>	15
113	C <sub>8</sub> H <sub>17</sub> +	5
127	C <sub>9</sub> H <sub>19</sub> +	<1
156 (M+ <sup>-</sup> )	C11H24 <sup>+*</sup>	Not Observed / <1

Note: Relative intensities are representative and may vary slightly between instruments.

## Interpretation of Fragmentation Pattern

The fragmentation of **2,3,6-trimethyloctane** upon electron ionization is governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at the tertiary carbon atoms where branching occurs.

The most prominent peaks can be rationalized as follows:

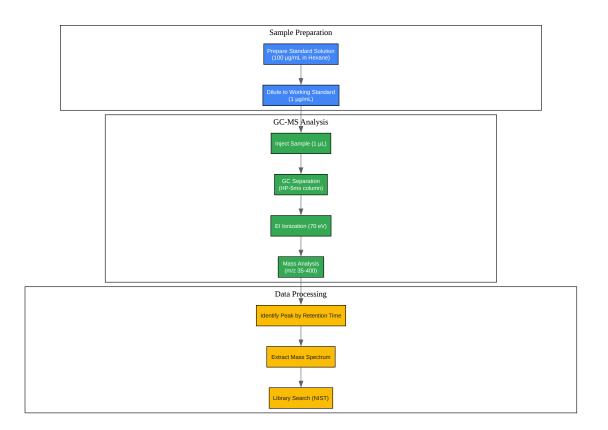
- m/z 57 (Base Peak): This peak corresponds to the tertiary butyl cation (C<sub>4</sub>H<sub>9</sub>+), a highly stable carbocation. It is formed by cleavage of the C4-C5 bond.
- m/z 71: This abundant fragment is likely a C<sub>5</sub>H<sub>11</sub><sup>+</sup> carbocation, formed by cleavage of the C6-C7 bond.



- m/z 43: This significant peak corresponds to the isopropyl cation (C₃H<sub>7</sub>+), another stable secondary carbocation.
- m/z 85: This fragment can be attributed to a C<sub>6</sub>H<sub>13</sub>+ ion, likely formed by the loss of a butyl radical.
- Molecular Ion (m/z 156): The molecular ion is typically not observed or is of very low abundance due to the high degree of branching, which promotes rapid fragmentation.

## **Visualizations**

Caption: Proposed fragmentation of **2,3,6-trimethyloctane**.



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Caption: GC-MS workflow for **2,3,6-trimethyloctane** analysis.



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### References

- 1. Octane, 2,3,6-trimethyl- [webbook.nist.gov]
- 2. 2,3,6-Trimethyloctane | C11H24 | CID 112465 PubChem [pubchem.ncbi.nlm.nih.gov]
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